

Application Notes and Protocols for the Identification of β -Ionylideneacetaldehyde by GC-MS

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Compound of Interest

Compound Name: *beta-Ionylideneacetaldehyde*

Cat. No.: *B141014*

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Abstract

This document provides a detailed protocol for the identification and semi-quantitative analysis of β -Ionylideneacetaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). β -Ionylideneacetaldehyde is a key apocarotenoid intermediate in the biosynthesis of vitamin A and other retinoids, formed through the eccentric cleavage of β -carotene. Its volatile nature makes it amenable to analysis by headspace GC-MS. This protocol outlines procedures for sample preparation, including headspace solid-phase microextraction (HS-SPME), GC-MS instrument parameters, and data analysis. Additionally, a representative table of quantitative data for related apocarotenoids and a diagram of the relevant metabolic pathway are provided to aid in research and drug development applications.

Introduction

β -Ionylideneacetaldehyde is a C15 apocarotenoid aldehyde that serves as a crucial precursor in the synthesis of retinoids, including retinal and retinoic acid. It is naturally formed in organisms through the enzymatic cleavage of β -carotene at the 9',10' double bond by the β -carotene oxygenase 2 (BCO2) enzyme[1][2]. Due to its role in the retinoid metabolic pathway, the accurate identification and quantification of β -Ionylideneacetaldehyde are of significant interest in various fields, including biochemistry, nutrition, and drug development. Gas

chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of β -ionylideneacetaldehyde[3][4]. This protocol provides a comprehensive guide for its identification.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix into a coated fiber prior to GC-MS analysis.

Materials:

- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[3]
- Heating block or water bath with agitation
- Internal standard (e.g., β -ionone-d3 or a suitable non-endogenous volatile compound)
- Sample matrix (e.g., cell culture media, plant homogenate, or purified enzyme reaction mixture)
- Sodium chloride (NaCl)

Procedure:

- Place a precisely weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
- If the sample is aqueous, add NaCl to saturate the solution (approximately 30% w/v) to increase the volatility of the target analyte by the "salting-out" effect.
- Spike the sample with a known concentration of the internal standard.

- Immediately seal the vial with the magnetic screw cap.
- Place the vial in the heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60-80°C) with constant agitation for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
- Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

GC-MS Parameters:

Parameter	Value
GC Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column[4]
Injector Temperature	250°C
Injection Mode	Splitless (for high sensitivity)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
MS Transfer Line Temp	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	m/z 40-400
Acquisition Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis:

- Identification: The identification of β -ionylideneacetaldehyde is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard or with a reference mass spectral library (e.g., NIST/Wiley). The mass spectrum of β -ionylideneacetaldehyde is expected to show a molecular ion peak (m/z 218) and characteristic fragment ions.
- Quantification: For semi-quantitative or quantitative analysis, a calibration curve can be constructed by analyzing a series of standards of known concentrations. The ratio of the peak area of β -ionylideneacetaldehyde to the peak area of the internal standard is plotted against the concentration.

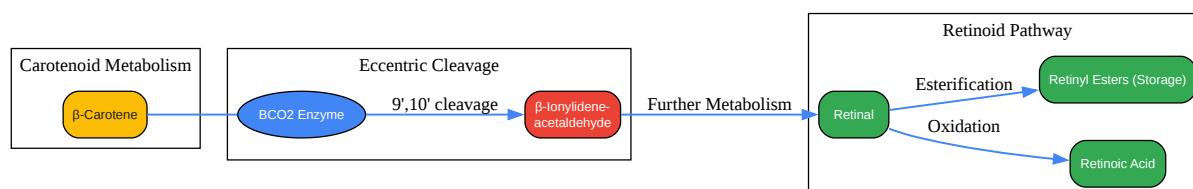
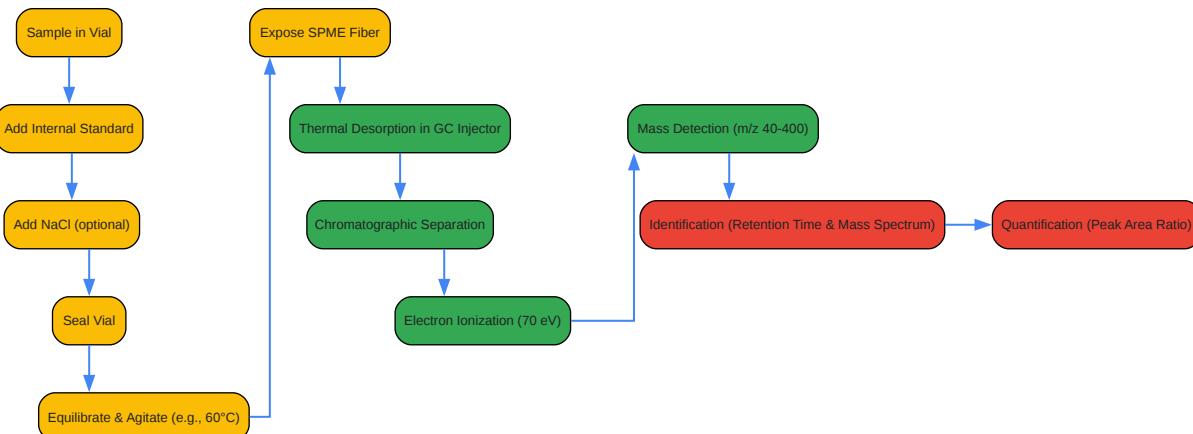
Data Presentation

The following table provides representative concentration ranges for related apocarotenoids found in different biological matrices, which can serve as a reference for expected concentrations in similar samples.

Apocarotenoid	Matrix	Concentration Range	Reference
β-Ionone	Wine	0.003 - 1 µg/L	[5]
β-Ionone	Arabidopsis Tissues	0.384 - 0.640 µg/L	[3][6]
Dihydro-β-ionone	Osmanthus fragrans	-	[7]
β-Cyclocitral	Citrus Peel	-	[8]
Geranylacetone	Tomato	-	

Mandatory Visualization

Experimental Workflow



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